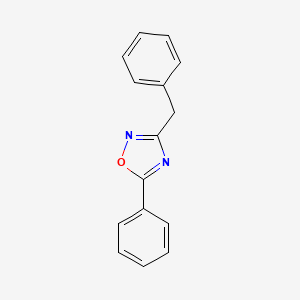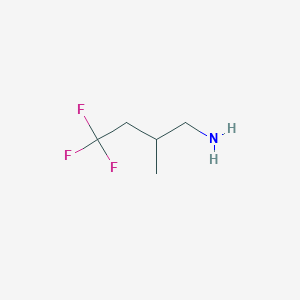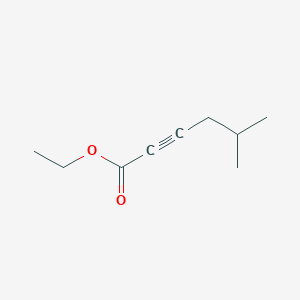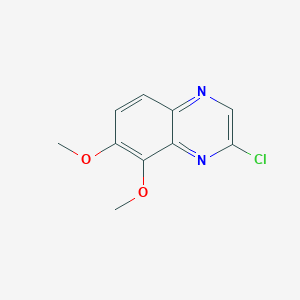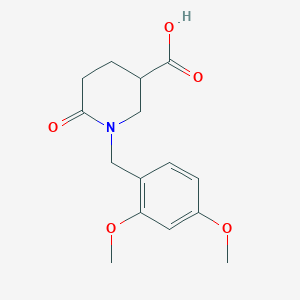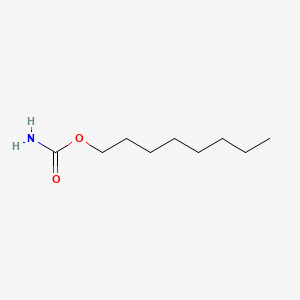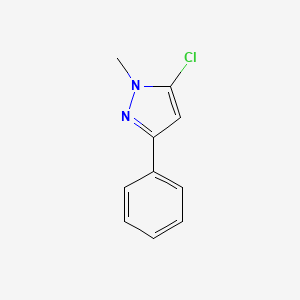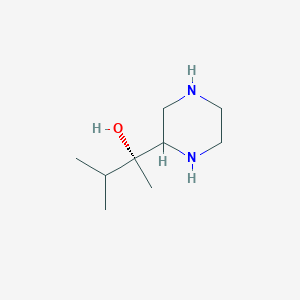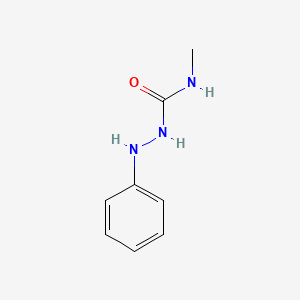![molecular formula C15H9N3O4S B8773734 1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8773734.png)
1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-5-nitro-1-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-5-nitro-1-(phenylsulfonyl)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused heterocyclic system, with ethynyl, nitro, and phenylsulfonyl substituents. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-5-nitro-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrrolo[2,3-b]pyridine under palladium catalysis . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-5-nitro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group.
Coupling Reactions: The phenylsulfonyl group can be involved in cross-coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Coupling: Boronic acids or esters, palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridines.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-5-nitro-1-(phenylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-5-nitro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The phenylsulfonyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Additionally, the ethynyl group can participate in covalent bonding with nucleophilic sites in proteins or DNA, disrupting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylsulfonylpyridine: Shares the phenylsulfonyl group but lacks the ethynyl and nitro groups.
5-nitro-1H-pyrrolo[2,3-b]pyridine: Contains the nitro group and pyrrolo[2,3-b]pyridine core but lacks the ethynyl and phenylsulfonyl groups.
2-ethynylpyridine: Features the ethynyl group but lacks the nitro and phenylsulfonyl groups.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-5-nitro-1-(phenylsulfonyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C15H9N3O4S |
|---|---|
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2-ethynyl-5-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H9N3O4S/c1-2-12-8-11-9-13(18(19)20)10-16-15(11)17(12)23(21,22)14-6-4-3-5-7-14/h1,3-10H |
Clé InChI |
JLQNHJNDCHFYNJ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8773656.png)
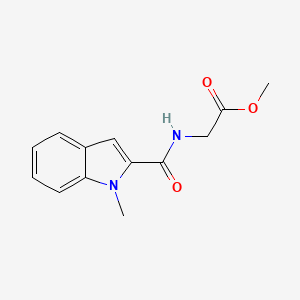
![Ethyl 7-(4-cyanophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8773663.png)

